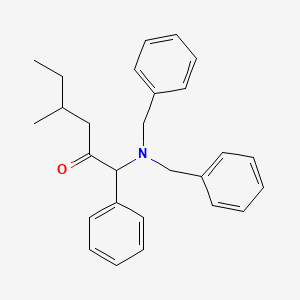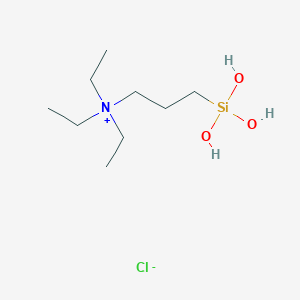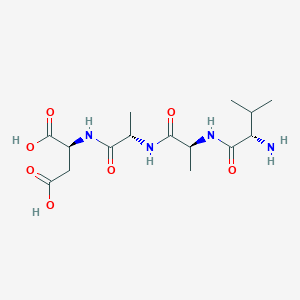![molecular formula C21H16O3S2 B12592421 ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid CAS No. 647829-90-1](/img/structure/B12592421.png)
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenylsulfanyl and benzoyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with other reagents to introduce the phenylsulfanyl groups and complete the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
- Oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones.
- Reduction of the benzoyl groups can produce alcohols.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The benzoyl groups may also play a role in binding to specific proteins or receptors, influencing biological pathways.
類似化合物との比較
Benzoylphenylsulfanyl derivatives: These compounds share the benzoyl and phenylsulfanyl groups but differ in the arrangement or additional substituents.
Phenylacetic acid derivatives: Compounds with similar acetic acid groups but different aromatic substitutions.
Uniqueness: The unique combination of benzoyl and phenylsulfanyl groups in ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
647829-90-1 |
|---|---|
分子式 |
C21H16O3S2 |
分子量 |
380.5 g/mol |
IUPAC名 |
2-[4-(4-phenylsulfanylbenzoyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C21H16O3S2/c22-20(23)14-25-17-10-6-15(7-11-17)21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
InChIキー |
JQRNJDYHBJMPJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)

